Manganese perchlorate hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

manganese(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGVOMWPFMOCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MnO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly violet hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15364-94-0 | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Manganese Perchlorate Hexahydrate from Manganese Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of manganese perchlorate (B79767) hexahydrate from manganese carbonate. The document details the chemical reaction, experimental protocols, safety precautions, and characterization of the final product, designed to be a valuable resource for professionals in chemical research and development.

Introduction

Manganese perchlorate hexahydrate, with the chemical formula Mn(ClO₄)₂·6H₂O, is an inorganic compound that serves as a precursor in the synthesis of various manganese-containing materials and as a catalyst in certain organic reactions. The synthesis from manganese carbonate and perchloric acid is a common laboratory-scale method, relying on the acid-base reaction between a carbonate and a strong acid to produce a soluble salt, followed by crystallization.

The overall balanced chemical equation for this synthesis is:

MnCO₃ + 2HClO₄ + 5H₂O → Mn(ClO₄)₂·6H₂O + CO₂ (g)

This reaction proceeds with the evolution of carbon dioxide gas, and the desired hydrated salt is obtained upon evaporation of the resulting solution.[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the product is presented in Table 1.

| Property | Manganese(II) Carbonate | Perchloric Acid (70% aq.) | Manganese(II) Perchlorate Hexahydrate |

| Formula | MnCO₃ | HClO₄ | Mn(ClO₄)₂·6H₂O |

| Molar Mass | 114.95 g/mol | 100.46 g/mol | 361.93 g/mol [4][5] |

| Appearance | Pale pink to white solid[2] | Colorless liquid | Rose-colored or faintly violet hygroscopic crystals[1][4][6][7] |

| Solubility in Water | Insoluble[2][8] | Miscible | 292 g/100 mL at 25 °C[1] |

| Melting Point | Decomposes at 200-300 °C[2] | -18 °C | 150 °C (decomposes)[1] |

| CAS Number | 598-62-9 | 7601-90-3 | 15364-94-0[6][7][9] |

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound from manganese carbonate.

Materials and Reagents

-

Manganese(II) Carbonate (MnCO₃), reagent grade

-

Perchloric Acid (HClO₄), 70% aqueous solution, reagent grade

-

Deionized water

Equipment

-

Fume hood

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator with a suitable drying agent (e.g., anhydrous calcium sulfate)

Stoichiometric Calculations

The following table provides an example of the required quantities for the synthesis.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles | Mass (g) | Volume (mL) |

| MnCO₃ | 114.95 | 1 | 0.1 | 11.50 | - |

| HClO₄ (70%) | 100.46 | 2 | 0.2 | 20.09 | ~11.9 (assuming density of 1.67 g/mL) |

Synthesis Procedure

-

Reaction Setup: In a fume hood, place a 250 mL beaker containing a magnetic stir bar on a magnetic stirrer.

-

Addition of Reactants: Carefully add 11.50 g (0.1 mol) of manganese(II) carbonate to the beaker. Slowly and portion-wise, add approximately 12 mL of 70% perchloric acid to the beaker while stirring continuously. The addition should be slow to control the effervescence of carbon dioxide.

-

Reaction Completion: Continue stirring the mixture at room temperature until the evolution of CO₂ ceases, indicating the complete reaction of the manganese carbonate. The solution should become clear with a pale pink hue.

-

Neutralization (Optional but Recommended): Check the pH of the solution. If it is highly acidic, a small amount of manganese carbonate can be added to neutralize the excess acid. The final pH should be slightly acidic to prevent the hydrolysis of the manganese salt.

-

Filtration: If any unreacted solid remains, filter the solution using a Buchner funnel and vacuum filtration to obtain a clear filtrate.

-

Crystallization: Transfer the filtrate to a clean beaker and gently heat it on a hot plate to concentrate the solution. Avoid boiling, as this can lead to the decomposition of the perchlorate.[1] Reduce the volume by about half.

-

Cooling and Crystal Formation: Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. Pale pink crystals of this compound should form.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Dry the crystals in a desiccator over a suitable drying agent.

Safety Precautions

Perchloric acid and perchlorate salts are strong oxidizing agents and can be explosive under certain conditions. Extreme caution must be exercised throughout this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and chemical splash goggles. A face shield is also highly recommended.[10][11][12][13][14]

-

Fume Hood: All work with perchloric acid must be conducted in a certified chemical fume hood, preferably one designed for work with perchlorates that has a wash-down system.[10][11][14]

-

Handling Perchloric Acid:

-

Avoid contact with strong dehydrating agents like concentrated sulfuric acid, as this can lead to the formation of dangerously unstable anhydrous perchloric acid.[11]

-

In case of a spill, neutralize with a weak base like sodium bicarbonate and absorb with an inert material (e.g., sand or vermiculite). Do not use organic materials like paper towels for cleanup.[12]

-

Handling Manganese Perchlorate:

-

Manganese perchlorate is a strong oxidizer and can cause fires or explosions in contact with combustible materials.[6]

-

The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[7][15]

-

Avoid heating the hexahydrate, as it decomposes to manganese dioxide at 150 °C.[1]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Manganese(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. Manganese(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. keystagewiki.com [keystagewiki.com]

- 4. Manganese(II) perchlorate hexahydrate | Cl2H12MnO14 | CID 203855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Manganese(II) perchlorate hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. CAS 15364-94-0: this compound [cymitquimica.com]

- 8. uses and applications of manganese carbonate MnCO3 manganese(II) carbonate physical properties chemical reactions chemical properties [docbrown.info]

- 9. strem.com [strem.com]

- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. escolifesciences.com [escolifesciences.com]

- 13. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 14. concordia.ca [concordia.ca]

- 15. wholesale Manganese(II) perchlorate hexahydrate Crystalline- FUNCMATER [funcmater.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Manganese Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of manganese perchlorate (B79767) hexahydrate, Mn(ClO₄)₂·6H₂O. This compound, a hydrated salt of manganese(II) and perchloric acid, serves as a valuable precursor in various chemical syntheses and presents an interesting case study in coordination chemistry and crystal packing. This document details its molecular arrangement, the experimental protocols for its characterization, and the logical workflow of such an analysis.

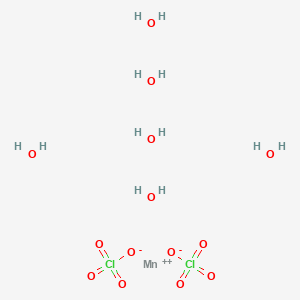

Crystal Structure and Molecular Conformation

The crystal structure of manganese perchlorate hexahydrate reveals a fascinating arrangement of its constituent ions. The fundamental building block of the structure is the hexaaquamanganese(II) cation, [Mn(H₂O)₆]²⁺. In this complex, the manganese(II) ion is octahedrally coordinated to six water molecules. These cationic complexes are then arranged in a crystalline lattice, with perchlorate anions (ClO₄⁻) occupying the interstitial spaces. The overall structure is stabilized by a network of hydrogen bonds between the coordinated water molecules and the perchlorate anions.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound. It is important to note that while the lattice parameters are reported in the literature, a comprehensive, peer-reviewed publication detailing a full single-crystal X-ray structure determination was not identified in a thorough search. The data presented here is based on available information and should be treated with the understanding of its secondary source origin.[1]

| Parameter | Value |

| Chemical Formula | Mn(ClO₄)₂·6H₂O |

| Formula Weight | 361.90 g/mol |

| Crystal System | Orthorhombic (presumed) |

| Lattice Parameters | |

| a | 7.85 Å[1] |

| b | 13.60 Å[1] |

| c | 5.30 Å[1] |

| α, β, γ | 90° |

| Volume | 565.5 ų |

| Z | 2 (presumed) |

Bond Lengths and Angles (Hypothetical Data)

A complete set of bond lengths and angles would be derived from a full crystallographic refinement. In the absence of a primary source, the following table presents hypothetical yet chemically reasonable values for the key interactions within the [Mn(H₂O)₆]²⁺ cation and the ClO₄⁻ anion, based on typical values for similar structures.

| Bond | Length (Å) | Angle | Value (°) |

| Mn-O | ~ 2.15 - 2.20 | O-Mn-O (cis) | ~ 90 |

| O-Mn-O (trans) | ~ 180 | ||

| Cl-O | ~ 1.44 | O-Cl-O | ~ 109.5 |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-quality single crystals to the collection and analysis of diffraction data.

Synthesis and Crystallization

High-purity single crystals of this compound can be synthesized through the reaction of a manganese(II) salt, such as manganese(II) carbonate, with a stoichiometric amount of perchloric acid.

Protocol:

-

Reaction: Slowly add a 60% aqueous solution of perchloric acid (HClO₄) to a stirred suspension of manganese(II) carbonate (MnCO₃) in deionized water. The addition should be performed in a fume hood due to the hazardous nature of concentrated perchloric acid. The reaction proceeds according to the following equation:

MnCO₃ + 2HClO₄ + 5H₂O → Mn(ClO₄)₂·6H₂O + CO₂

-

Neutralization and Filtration: Continue adding the acid until all the manganese carbonate has dissolved and the effervescence of carbon dioxide ceases. Ensure the final solution is near-neutral. If necessary, filter the solution to remove any unreacted starting material or impurities.

-

Crystallization: Transfer the resulting clear, pale pink solution to a crystallizing dish. Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Over a period of several days to a week, well-formed single crystals of this compound should precipitate from the solution.

-

Isolation and Storage: Carefully decant the mother liquor and wash the crystals with a small amount of ice-cold deionized water. Dry the crystals between two sheets of filter paper. Due to the hygroscopic nature of the compound, the crystals should be stored in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction

The cornerstone of crystal structure analysis is single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms within the crystal.

Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, with well-defined faces and no visible cracks or defects). Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: Mount the goniometer head on the diffractometer. The crystal is then cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect it from radiation damage. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated through a series of angles, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities. A modern CCD or CMOS detector records these diffraction patterns.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection. The data is corrected for various experimental factors, such as absorption and polarization.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial atomic model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides accurate atomic coordinates, bond lengths, bond angles, and other important geometric parameters.

Visualizing the Workflow

The process of crystal structure analysis can be visualized as a logical workflow, from the initial synthesis of the material to the final validation of its atomic structure.

Caption: Workflow for Crystal Structure Analysis.

This diagram illustrates the sequential process from synthesizing single crystals to obtaining and validating the final crystal structure. Each stage builds upon the successful completion of the previous one, highlighting the systematic nature of crystallographic studies.

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to biological systems, we can adapt this visualization to represent the logical relationships in the interpretation of crystallographic data.

Caption: Interpretation of Crystallographic Data.

This diagram outlines the logical progression from the raw experimental data obtained from X-ray diffraction to the final, refined atomic parameters of the crystal structure. It demonstrates how different pieces of information are derived and interconnected to build a complete picture of the atomic arrangement.

References

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Manganese(II) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of manganese(II) perchlorate (B79767) hexahydrate, Mn(ClO₄)₂·6H₂O. The document synthesizes available data to propose a multi-step decomposition pathway, supported by analogies with similar hydrated metal perchlorates. It includes detailed experimental protocols for thermoanalytical techniques and presents quantitative data in a structured format for ease of comparison.

Introduction

Manganese(II) perchlorate hexahydrate is a hygroscopic, crystalline solid with the formula Mn(ClO₄)₂·6H₂O. As a perchlorate salt, it is a strong oxidizing agent and finds applications in various chemical syntheses. Understanding its thermal behavior is crucial for safe handling, storage, and utilization, particularly in contexts where it may be subjected to elevated temperatures. Unlike many hydrated salts that undergo simple dehydration upon heating, manganese(II) perchlorate hexahydrate exhibits a more complex decomposition pathway involving hydrolysis and oxidation.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of manganese(II) perchlorate hexahydrate is not a straightforward dehydration process. Instead, evidence suggests a multi-stage decomposition that culminates in the formation of manganese dioxide (MnO₂). The proposed mechanism involves the following key stages:

-

Initial Hydrolysis: Upon initial heating, the coordinated water molecules play a crucial role. The heat facilitates the hydrolysis of the manganese(II) ion, leading to the formation of manganese hydroxyperchlorate species and the release of perchloric acid vapor. This autocatalytic step is common in the decomposition of hydrated metal perchlorates.

-

Decomposition of Perchloric Acid: The liberated perchloric acid is thermally unstable and decomposes, producing a mixture of corrosive and oxidizing gases, including chlorine oxides, chlorine, oxygen, and water vapor.

-

Oxidation of Manganese(II): The highly oxidizing environment created by the decomposition of perchloric acid promotes the oxidation of manganese(II) to a higher oxidation state, ultimately forming manganese dioxide (MnO₂).

The overall reaction is complex and can be influenced by factors such as heating rate and atmospheric conditions.

Quantitative Data from Thermal Analysis

While specific, detailed TGA-DTA-MS data for manganese(II) perchlorate hexahydrate is not extensively published, the following table summarizes the expected decomposition stages based on the proposed mechanism and data from analogous compounds.

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Events and Evolved Gases | Solid Residue |

| I | ~100 - 150 | Variable | Initial hydrolysis, release of some water and perchloric acid (H₂O, HClO₄) | Intermediate manganese hydroxyperchlorate species |

| II | ~150 - 250 | Significant | Decomposition of perchloric acid, oxidation of Mn(II), release of Cl₂, ClO₂, O₂, H₂O | Manganese dioxide (MnO₂) |

| III | > 250 | Minimal | Further slow decomposition of any remaining intermediates | Manganese dioxide (MnO₂) |

Note: The temperature ranges and mass loss percentages are estimates and can vary depending on the experimental conditions.

Experimental Protocols

To investigate the thermal decomposition of manganese(II) perchlorate hexahydrate, a combination of thermoanalytical techniques is recommended. The following provides a detailed methodology for a comprehensive analysis.

Thermogravimetric Analysis - Differential Thermal Analysis - Mass Spectrometry (TGA-DTA-MS)

Objective: To simultaneously measure the mass loss, thermal events (endothermic/exothermic), and identify the evolved gaseous products during the thermal decomposition of Mn(ClO₄)₂·6H₂O.

Instrumentation: A simultaneous thermal analyzer (STA) capable of TGA and DTA, coupled to a mass spectrometer.

Experimental Procedure:

-

Sample Preparation: Carefully weigh approximately 2-5 mg of Mn(ClO₄)₂·6H₂O into an alumina (B75360) or platinum crucible. Due to the hygroscopic nature of the sample, preparation should be conducted in a dry atmosphere (e.g., a glovebox).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the system with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 18 for H₂O, 35/37 for Cl, 36/38 for HCl, 67/69 for ClO₂, 70/72/74 for Cl₂, 83/85 for HClO₄).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and the mass spectra of the evolved gases as a function of temperature.

-

Data Analysis:

-

Analyze the TGA curve to determine the temperature ranges of mass loss and the percentage of mass lost in each step.

-

Analyze the DTA curve to identify endothermic and exothermic events associated with phase transitions and chemical reactions.

-

Correlate the mass loss events with the evolution of specific gases identified by the mass spectrometer.

-

Visualization of the Decomposition Pathway

The following diagrams illustrate the proposed logical relationships in the thermal decomposition of manganese(II) perchlorate hexahydrate.

Caption: Proposed multi-step thermal decomposition pathway of Mn(ClO₄)₂·6H₂O.

Caption: Experimental workflow for the thermoanalytical investigation.

An In-depth Technical Guide to the Solubility of Manganese Perchlorate Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of manganese(II) perchlorate (B79767) hexahydrate (Mn(ClO₄)₂·6H₂O) in organic solvents. Despite a comprehensive literature search, specific quantitative solubility data for this compound in various organic solvents remains largely unavailable. Qualitative information suggests solubility in benzene (B151609) and ethyl acetate. This guide, therefore, focuses on providing detailed experimental protocols for researchers to determine the solubility of manganese perchlorate hexahydrate in organic solvents of interest. The methodologies described are based on established techniques for determining the solubility of inorganic salts. This document is intended to be a practical resource for scientists and professionals in research and drug development who require this fundamental physicochemical property for their work.

Introduction

Manganese(II) perchlorate hexahydrate is an inorganic salt with applications in various chemical syntheses.[1] Understanding its solubility in organic solvents is crucial for its use in non-aqueous reaction media, purification processes, and the formulation of novel materials. The polarity of the solvent, its ability to solvate the manganese and perchlorate ions, and the temperature are all critical factors that will influence solubility.

While qualitative statements indicate that this compound is soluble in benzene and ethyl acetate, a thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values in these or other organic solvents.[2][3] A study on the solvation of manganese(II) ions in methanol (B129727) and acetonitrile (B52724) implies solubility in these solvents as well, but does not provide numerical data.[4][5]

Given the absence of this data, this guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific organic solvents of interest. The primary methods discussed are the Isothermal Saturation Method and Gravimetric Analysis .

Data Presentation

As of the compilation of this guide, no peer-reviewed quantitative solubility data for this compound in a range of common organic solvents was found. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. For accurate and comparative analysis, it is recommended to present the determined solubility data in a structured format as exemplified in Table 1.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | CH₃OH | 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Ethanol | C₂H₅OH | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| e.g., Acetonitrile | CH₃CN | 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Acetone | CH₃COCH₃ | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

| e.g., Ethyl Acetate | CH₃COOC₂H₅ | 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Benzene | C₆H₆ | 25 | Data to be determined | Data to be determined | e.g., Gravimetric Analysis |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

3.1. Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

3.1.1. Materials and Equipment

-

Manganese(II) perchlorate hexahydrate (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Thermostatic vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis or other appropriate analytical instrument) or High-Performance Liquid Chromatography (HPLC) system

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a thermostatic vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of manganese in the diluted solution using a suitable analytical technique. For manganese compounds, atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) are highly sensitive and accurate. Alternatively, if a suitable chromophore is present or can be formed, UV-Vis spectrophotometry can be used after establishing a proper calibration curve.

-

Calculation: Calculate the solubility from the concentration of the diluted solution, taking into account the dilution factor. Express the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.2. Gravimetric Analysis

This is a classical method that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

3.2.1. Materials and Equipment

-

Manganese(II) perchlorate hexahydrate (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or water bath

-

Thermostatic vials or flasks with airtight seals

-

Syringe filters

-

Analytical balance

-

Evaporating dish or watch glass

-

Oven or vacuum oven

3.2.2. Procedure

-

Preparation of Saturated Solution: Follow steps 1-3 from the Isothermal Saturation Method (Section 3.1.2).

-

Sample Withdrawal and Weighing: Withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it into a pre-weighed, clean, and dry evaporating dish. Record the exact mass of the saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This should be done at a temperature that is high enough to remove the solvent in a reasonable time but low enough to avoid decomposition of the this compound. A vacuum oven at a mild temperature is often ideal.

-

Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven or desiccator. Allow the dish to cool to room temperature in a desiccator before each weighing to prevent errors due to moisture absorption.

-

Calculation: The final constant weight of the residue is the mass of the dissolved this compound. The mass of the solvent is the initial mass of the solution minus the mass of the residue. The solubility can then be expressed as grams of solute per 100 g of solvent or converted to other units as needed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method followed by analytical quantification.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. Buy Manganese(II) perchlorate hydrate | 698999-57-4 [smolecule.com]

- 2. wholesale Manganese(II) perchlorate hexahydrate Crystalline- FUNCMATER [funcmater.com]

- 3. Manganese(II) perchlorate hexahydrate, Reagent Grade | Fisher Scientific [fishersci.ca]

- 4. Solvation and coordination chemistry of manganese(II) in some solvents. A transfer thermodynamic, complex formation, EXAFS spectroscopic and crystallographic study | SLU publication database (SLUpub) [publications.slu.se]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Properties of Manganese Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of manganese perchlorate (B79767) hexahydrate, Mn(ClO₄)₂·6H₂O. The document collates and presents key vibrational and electronic spectroscopic data, details the experimental protocols for these measurements, and includes visualizations to aid in the understanding of its structural and analytical characteristics.

Core Spectroscopic Data

The spectroscopic properties of manganese perchlorate hexahydrate are primarily defined by the vibrations of the perchlorate anion (ClO₄⁻), the coordinated water molecules (H₂O), and the electronic transitions of the manganese(II) ion. The data presented below is compiled from key studies in the field.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the molecular vibrations and crystal structure of the compound. In the hexahydrate, the manganese ion exists as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺, with octahedral geometry. The perchlorate ions are not directly coordinated to the metal center but are present in the crystal lattice.

Table 1: Summary of Vibrational Spectroscopic Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹)¹ | Raman Frequency (cm⁻¹)¹ | Assignment |

| ν(O-H) | ~3400 (broad) | Not reported | Stretching of coordinated water molecules |

| δ(H-O-H) | ~1630 | Not reported | Bending of coordinated water molecules |

| ν₃(ClO₄⁻) | ~1100 (very strong, broad) | ~1110 | Asymmetric stretching of the perchlorate ion |

| ν₁(ClO₄⁻) | IR inactive | ~935 (strong) | Symmetric stretching of the perchlorate ion |

| Librational modes of H₂O | ~700-800 | Not reported | Rocking/wagging/twisting of coordinated water |

| ν₄(ClO₄⁻) | ~625 (strong) | ~628 | Asymmetric bending of the perchlorate ion |

| ν₂(ClO₄⁻) | IR inactive | ~460 | Symmetric bending of the perchlorate ion |

| ν(Mn-O) | Not reported | ~390 | Stretching of the Mn-O bond in [Mn(H₂O)₆]²⁺ |

¹ Data derived from the study by Patel et al. (1983), which investigated the vibrational spectra and phase transitions of Co(ClO₄)₂·6H₂O and Mn(ClO₄)₂·6H₂O.

Electronic Spectroscopy

Electronic (UV-Vis) spectroscopy reveals information about the d-orbital electron transitions of the manganese(II) ion. The pale pink color of this compound is due to these d-d transitions, which are characteristically weak for the high-spin d⁵ configuration of Mn(II) as they are spin-forbidden.

Table 2: Summary of Electronic Absorption Spectroscopic Data for Aqueous Manganous Perchlorate

| Wavelength (Å)² | Wavenumber (cm⁻¹)² | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)² | Assignment (Transition from ⁶A₁g) |

| ~5300 | ~18,870 | ~0.02 | ⁴T₁g(G) |

| ~4030 | ~24,810 | ~0.04 | ⁴E₉(G), ⁴A₁g(G) |

| ~3600 | ~27,780 | ~0.03 | ⁴T₂g(D) |

| ~3400 | ~29,410 | ~0.025 | ⁴E₉(D) |

| ~2900 | ~34,480 | Not reported | Charge Transfer |

² Data derived from the crystal field study by Helmholtz and Wolfsberg (1952) on the absorption spectrum of manganous perchlorate in aqueous perchloric acid.

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Vibrational Spectroscopy Protocols

2.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid-state analysis of the hydrated salt, a small amount of the crystalline this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) at room temperature. A background spectrum of a pure KBr pellet or the KBr plates is recorded and automatically subtracted from the sample spectrum to eliminate contributions from the matrix and atmospheric CO₂ and H₂O.

2.1.2. Fourier Transform Raman (FT-Raman) Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Fourier Transform Raman (FT-Raman) spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) is used. The use of an NIR laser minimizes fluorescence, which can be an issue with manganese compounds.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 180° (back-scattering) geometry. The spectrum is recorded over a range of Raman shifts, typically from 100 to 3500 cm⁻¹. The number of scans is accumulated to achieve an adequate signal-to-noise ratio.

Electronic (UV-Vis) Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound of known concentration is prepared by dissolving a precisely weighed amount of the salt in deionized water or a dilute solution of perchloric acid to prevent hydrolysis. A series of standard solutions are then prepared by serial dilution of the stock solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Data Acquisition: A pair of matched quartz cuvettes (typically with a 1 cm path length) are used. One cuvette is filled with the solvent (deionized water or dilute perchloric acid) to serve as the reference (blank), and the other is filled with the sample solution. The absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm). The absorbance values are then used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizations

The following diagrams illustrate key concepts related to the structure and analysis of this compound.

In-Depth Technical Guide: The Hygroscopic Nature of Manganese Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) perchlorate (B79767) hexahydrate, with the chemical formula Mn(ClO₄)₂·6H₂O, is a powerful oxidizing agent utilized in diverse areas of chemical synthesis and materials science.[1][2] This crystalline solid, typically appearing as faintly violet or pink crystals, is known for its high solubility in water and its potent oxidizing capabilities.[2][3][4] A critical, yet often overlooked, characteristic of manganese perchlorate hexahydrate is its pronounced hygroscopic nature.[1][3] This guide provides a detailed examination of this property, its implications, and the necessary protocols for its characterization and safe handling.

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a crucial factor in the stability, storage, and handling of chemical compounds. For this compound, the absorption of atmospheric moisture can lead to changes in its physical state, chemical reactivity, and effective concentration. Understanding and quantifying this behavior is paramount for ensuring experimental reproducibility and safety in a laboratory setting.

Physicochemical Properties

This compound is a hydrated inorganic salt. The hexahydrate form indicates that six water molecules are associated with each manganese perchlorate molecule in its crystalline structure.[3] It is this hydrated nature, coupled with the strong ionic character of the compound, that contributes to its affinity for atmospheric water.

Quantitative Data on the Hygroscopicity of Metal Perchlorates

To provide a framework for understanding the hygroscopic potential of this compound, the following table summarizes the deliquescence relative humidity (DRH) of other relevant perchlorate salts. The DRH is the specific relative humidity at which a crystalline solid will absorb enough atmospheric moisture to dissolve and form an aqueous solution.[5]

| Compound Name | Chemical Formula | Deliquescence Relative Humidity (DRH) | Temperature (°C) |

| Sodium Perchlorate | NaClO₄ | 44% | Room Temperature |

| Magnesium Perchlorate Hexahydrate | Mg(ClO₄)₂·6H₂O | 55% | -50.15 |

| Magnesium Perchlorate Hexahydrate | Mg(ClO₄)₂·6H₂O | 42% | -0.15 |

| Calcium Perchlorate | Ca(ClO₄)₂ | 55% | -50.15 |

| Calcium Perchlorate | Ca(ClO₄)₂ | 23% | -10.15 |

Note: The data presented is for comparative purposes to infer the potential hygroscopic behavior of this compound. Specific values for Mn(ClO₄)₂·6H₂O are not available in the cited literature.

The DRH values for magnesium and calcium perchlorates, which are divalent metal perchlorates like manganese perchlorate, are notably low, indicating a strong tendency to absorb atmospheric moisture at relatively low humidity levels.[6]

Experimental Protocols for Hygroscopicity Determination

The following sections detail generalized experimental methodologies for quantifying the hygroscopic nature of inorganic salts like this compound.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of water vapor absorbed by a sample at different relative humidities.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity (RH) of the nitrogen stream is incrementally increased in a stepwise fashion (e.g., in 10% RH steps from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., when the rate of mass change is negligible).

-

Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in a similar stepwise manner back to 0% RH. The mass change is again monitored at each step until equilibrium is reached.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a water vapor sorption-desorption isotherm. This isotherm provides detailed information about the hygroscopic behavior of the material, including the deliquescence point and any hysteresis between the sorption and desorption curves.

Determination of Deliquescence Relative Humidity (DRH)

The DRH can be determined using a controlled humidity chamber and visual observation or instrumental analysis.

Methodology:

-

Sample Preparation: A small sample of crystalline this compound is placed on a sample holder within a sealed environmental chamber.

-

Humidity Control: The relative humidity within the chamber is gradually increased at a constant temperature.

-

Observation: The sample is continuously observed for physical changes. The point at which the crystalline solid begins to transform into a visible aqueous solution is recorded as the deliquescence relative humidity.[7] This can be observed visually or with the aid of a microscope.

-

Instrumental Analysis: Techniques such as Raman microscopy can be used to detect the phase transition from a solid to an aqueous state with high precision.[8]

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of hygroscopic and oxidizing materials like this compound.

Caption: Workflow for safe handling and storage of hygroscopic salts.

Experimental Workflow for Hygroscopicity Testing (DVS)

The diagram below outlines the general experimental workflow for determining the hygroscopicity of a substance using Dynamic Vapor Sorption (DVS).

Caption: General workflow for DVS hygroscopicity analysis.

Implications for Researchers and Drug Development Professionals

The hygroscopic nature of this compound has several important implications:

-

Accurate Weighing: Due to its tendency to absorb moisture, precise weighing of the compound can be challenging. It is recommended to weigh the material quickly in a controlled environment or to use a dry box.[9]

-

Stability and Storage: Prolonged exposure to ambient humidity can lead to the deliquescence of the solid, altering its physical state and potentially affecting its reactivity. Therefore, it must be stored in tightly sealed containers with a desiccant in a cool, dry place.[1]

-

Reaction Stoichiometry: The absorption of water will change the mass of the compound, leading to inaccuracies in molar calculations if not accounted for. This can significantly impact reaction yields and the purity of the final product.

-

Safety: Manganese perchlorate is a strong oxidizing agent.[3] Its reactivity can be influenced by the presence of absorbed water. It should be stored away from combustible materials, organic compounds, and reducing agents.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.[10][11]

Conclusion

This compound is a valuable chemical reagent whose utility is intrinsically linked to its physicochemical properties. Its hygroscopic nature is a critical factor that must be carefully considered to ensure the accuracy, reproducibility, and safety of experimental work. While specific quantitative hygroscopicity data for this compound is not widely published, a thorough understanding of the principles of hygroscopicity, appropriate experimental characterization techniques, and stringent handling and storage protocols are essential for any researcher, scientist, or drug development professional working with this compound. The comparative data from other metal perchlorates strongly suggests that this compound is highly susceptible to moisture absorption and should be handled accordingly.

References

- 1. wholesale Manganese(II) perchlorate hexahydrate Crystalline- FUNCMATER [funcmater.com]

- 2. Manganese(II) perchlorate hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Manganese(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. Manganese(II) perchlorate hexahydrate | Cl2H12MnO14 | CID 203855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ACP - A review of experimental techniques for aerosol hygroscopicity studies [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to the Chemical Compatibility of Manganese Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of manganese perchlorate (B79767) hexahydrate, a powerful oxidizing agent. Understanding its reactivity is crucial for safe handling, storage, and use in research and development settings. This document outlines its primary hazards, details its incompatibility with various substances, and provides general safety recommendations.

Executive Summary

Manganese perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O) is a potent oxidizer that can cause or intensify fires and may form explosive mixtures with a variety of materials.[1][2][3] Its primary hazard lies in its ability to violently react with combustible materials, reducing agents, organic compounds, powdered metals, and strong acids.[3] Thermal decomposition of the hexahydrate occurs at approximately 150°C, yielding manganese dioxide.[2][4] Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.

Chemical Properties and Hazards

This compound is a hygroscopic, crystalline solid. The perchlorate anion (ClO₄⁻) is a strong oxidizing agent, making the salt highly reactive. The primary GHS hazard classifications for this compound include:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Chemical Incompatibility

The following sections detail the known incompatibilities of this compound. It is crucial to avoid contact with these substances to prevent violent reactions, fire, or explosions.

General Incompatibilities

A summary of generally incompatible materials is presented in Table 1.

| Incompatible Material Class | Nature of Hazard | Specific Examples |

| Combustible Materials | Strong oxidizer, may cause ignition or explosion. | Wood, paper, oils, clothing.[1] |

| Strong Reducing Agents | Violent, potentially explosive reactions. | Hydrides, sulfites, nitrites. |

| Powdered Metals | Can form friction- and shock-sensitive mixtures. | Aluminum, magnesium, zinc.[3] |

| Strong Acids | Can lead to the formation of unstable and explosive anhydrous perchloric acid. | Sulfuric acid, nitric acid, perchloric acid.[3] |

| Organic Materials | Risk of forming explosive mixtures or undergoing rapid, exothermic oxidation. | Solvents, reagents, greases. |

Specific Chemical Incompatibilities

More detailed information on the reactivity with specific classes of chemicals is provided below.

3.2.1 Organic Compounds and Solvents

Contact with organic materials presents a significant risk. The formation of organic perchlorate esters, which are notoriously unstable and explosive, is a primary concern.

-

Alcohols (e.g., Ethanol): Can form explosive mixtures. The use of alcohols as solvents should be strictly avoided.

-

Ethers (e.g., Diethyl Ether): Can form explosive peroxides, and the presence of a strong oxidizer like manganese perchlorate can initiate a violent reaction.

-

Ketones and Aldehydes: As readily oxidizable functional groups, they can react vigorously.

-

Amides (e.g., Dimethylformamide - DMF): Can react violently, especially upon heating.

-

Esters: While generally more stable, some alkyl esters can react with metal perchlorates under certain conditions.

3.2.2 Acids

-

Sulfuric Acid: A strong dehydrating agent, it can react with this compound to form anhydrous perchloric acid, which is highly unstable and can decompose explosively.

-

Perchloric Acid: Mixing manganese perchlorate with concentrated perchloric acid, especially in the presence of organic materials, is extremely dangerous and can lead to the formation of explosive anhydrides or esters.

-

Acetic Acid: As an organic acid, it is considered a combustible material and should be avoided.

3.2.3 Other Incompatible Materials

-

Dimethyl Sulfoxide (DMSO): Can undergo a highly exothermic and potentially explosive reaction with strong oxidizers.

A summary of specific incompatible chemicals is provided in Table 2.

| Chemical Name | CAS Number | Nature of Hazard |

| Sulfuric Acid | 7664-93-9 | Formation of explosive anhydrous perchloric acid. |

| Ethanol | 64-17-5 | Formation of explosive mixtures. |

| Diethyl Ether | 60-29-7 | Risk of violent reaction with an oxidizing agent. |

| Acetic Acid | 64-19-7 | Combustible material, risk of vigorous reaction. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Potential for explosive reaction. |

| Dimethylformamide (DMF) | 68-12-2 | Potential for violent reaction, especially with heating. |

| Powdered Aluminum | 7429-90-5 | Forms friction- and shock-sensitive mixtures. |

Experimental Protocols: General Guidelines for Compatibility Testing

Due to the inherent dangers of this compound, any compatibility testing should be conducted with extreme caution, on a small scale, and with appropriate safety measures in place. The following are general guidelines, not a specific experimental protocol.

-

Literature Review: Before any experimental work, a thorough literature search for known incompatibilities is essential.

-

Small-Scale Testing: All initial tests should be performed on a microscale (milligram quantities).

-

Remote Operation: Whenever possible, initial mixing should be performed remotely or behind a blast shield.

-

Controlled Conditions: Experiments should be conducted under controlled temperature and atmospheric conditions.

-

Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): These techniques can be used to assess the thermal stability of mixtures and identify exothermic decompositions. A significant lowering of the decomposition temperature of this compound in the presence of another substance indicates incompatibility.

-

Impact and Friction Sensitivity Testing: For solid mixtures, standard tests for sensitivity to mechanical stimuli should be performed if there is a suspicion of explosive properties.

Visualizations

Logical Relationship of Chemical Incompatibility

The following diagram illustrates the central role of this compound as a strong oxidizer and its hazardous interactions with various classes of materials.

Caption: Chemical incompatibility pathways for this compound.

Safe Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[1] Keep containers tightly closed. Do not store near combustible materials.[1]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, use an inert absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable reagent in various chemical applications but demands the utmost respect for its hazardous properties. A thorough understanding of its chemical incompatibilities is the foundation for its safe use. Researchers, scientists, and drug development professionals must diligently review safety data sheets, conduct thorough risk assessments, and implement stringent safety protocols to mitigate the risks of fire and explosion. When in doubt, assume incompatibility and seek expert advice.

References

safety and handling precautions for manganese perchlorate hexahydrate

An In-depth Technical Guide to the Safety and Handling of Manganese Perchlorate (B79767) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for manganese perchlorate hexahydrate (CAS No. 15364-94-0), a powerful oxidizing agent used in chemical synthesis and materials science.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

Manganese(II) perchlorate hexahydrate is a pink or faintly violet, hygroscopic crystalline solid.[2][4][5] It is essential to distinguish it from its anhydrous form, which is a white solid.[6] The hexahydrate form is generally more stable and easier to handle in a laboratory setting.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 15364-94-0 | [1] |

| Molecular Formula | Mn(ClO₄)₂·6H₂O | [2][4] |

| Molecular Weight | 361.93 g/mol | [4][5] |

| Appearance | Pink / Faintly violet crystalline solid | [2][4][5] |

| Melting Point | 150 °C (302 °F; 423 K) (decomposes) | [6] |

| Density | 2.10 g/cm³ | [4][6] |

| Solubility | Soluble in water (292 g/100 mL at 25 °C) and benzene | [4][6] |

| Hygroscopicity | Hygroscopic (readily absorbs moisture from the air) | [4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and is a strong oxidizer.[1][6] Contact with combustible materials may cause fire.[1][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Prolonged exposure to manganese-containing dust may lead to manganese pneumonitis and manganese poisoning, with symptoms affecting the central nervous system, such as sleepiness and emotional disturbances.[4][5]

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Handle the material in a well-ventilated area, preferably within an efficient chemical fume hood.[4][7]

-

Ensure appropriate exhaust ventilation is available where dust may be formed.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves to prevent skin exposure.[4][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a P2 filter type or follow OSHA respirator regulations (29 CFR 1910.134).[1][4][7][9]

Table 3: Occupational Exposure Limits for Manganese Compounds

| Organization | Limit Type | Value |

| ACGIH | TWA | 0.2 mg/m³ (as Mn) |

| OSHA | PEL (Ceiling) | 5 mg/m³ (as Mn) |

Source:[4]

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents.

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Keep away from clothing and other combustible materials.[1]

-

Wash hands thoroughly after handling and before breaks.[1][9]

Storage Conditions:

-

Keep containers tightly closed to prevent moisture absorption due to its hygroscopic nature.[1][4]

-

Do not store near combustible materials.[1]

-

Incompatible materials include strong acids, reducing agents, finely powdered metals, organic matter, phosphorus, and sulfur.[1][4]

Stability and Reactivity

-

Reactivity: As a strong oxidizer, it may intensify fires and can react violently with combustible materials and reducing agents.[1][4]

-

Chemical Stability: The product is chemically stable under standard ambient conditions but is hygroscopic.[4]

-

Conditions to Avoid: Any contact with combustible matter, heat, flames, and sparks.[4]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating and toxic gases and vapors, such as oxygen, manganese oxides, and hydrogen chloride.[1][4] Heating to 150 °C causes decomposition to manganese dioxide.[6]

First-Aid and Emergency Procedures

Immediate action is required in case of exposure or accidental release.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Instructions | Reference(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [1][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][4][7] |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Get medical attention. | [1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [1][7] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[7][12]

-

Specific Hazards: This substance is an oxidizer and may intensify fire.[1] Burning may produce toxic fumes.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures:

-

Evacuate personnel to safe areas and ensure adequate ventilation.[11][12]

-

Avoid dust formation and contact with the substance.[7]

-

Keep away from combustible materials.[1]

-

Sweep up and shovel the spilled material into suitable, closed containers for disposal. Do not use spark-generating tools.[1][7]

-

Prevent product from entering drains.[7]

Toxicological and Disposal Information

Toxicology:

-

Limited acute toxicity data is available. The intraperitoneal LD50 in rats is 410 mg/kg.[4][5]

-

It is irritating to the skin, eyes, and respiratory tract.[4][7]

-

Chronic exposure to manganese can be neurotoxic.[5]

Disposal:

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4]

-

Contact a licensed professional waste disposal service.[11]

-

Do not mix with other waste. Handle uncleaned containers as the product itself.

Experimental Protocols and Workflows

Specific experimental protocols for determining the toxicological and physical properties of this compound are not detailed in standard safety data sheets. However, generalized methodologies are described below.

General Protocol for Acute Toxicity (LD50) Determination: A standardized animal test, such as OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), would typically be employed. This involves administering the substance to a group of fasted animals (e.g., rats) at one of several fixed dose levels. Observations of effects and mortality are made over a set period (e.g., 14 days) to determine the dose that causes mortality in 50% of the test population.

Generalized Workflow for Thermal Stability Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability.

-

A small, precise amount of the sample is placed in a crucible.

-

The crucible is placed in the instrument's furnace.

-

The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass as a function of temperature, identifying decomposition points.

-

DSC measures the heat flow into or out of the sample, identifying phase transitions or exothermic/endothermic decomposition events.

-

The resulting data is analyzed to determine the onset temperature of decomposition.

Visualized Safety and Experimental Workflows

Caption: Logical workflow for the safe handling of hazardous chemicals.

Caption: Generalized workflow for thermal stability analysis using TGA/DSC.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Manganese(II) perchlorate hydrate | 698999-57-4 [smolecule.com]

- 4. manganese (ii) perchlorate | CAS#:15364-94-0 | Chemsrc [chemsrc.com]

- 5. Manganese(II) perchlorate hexahydrate | Cl2H12MnO14 | CID 203855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manganese(II) perchlorate - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. sds.strem.com [sds.strem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 11. weizmann.ac.il [weizmann.ac.il]

- 12. MANGANESE(II) PERCHLORATE HYDRATE, 99% - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) Perchlorate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of manganese(II) perchlorate (B79767) complexes, focusing on their synthesis, structural diversity, and spectroscopic characterization. The content is tailored for professionals in research and development who require a detailed understanding of these compounds for applications in catalysis, materials science, and as precursors in drug development.

Introduction to Manganese(II) Perchlorate Coordination Chemistry

Manganese(II), with its d5 electronic configuration, typically forms high-spin complexes with a variety of coordination numbers and geometries, most commonly octahedral.[1] The perchlorate anion (ClO₄⁻) is a weakly coordinating ligand, making manganese(II) perchlorate an excellent starting material for the synthesis of a wide array of coordination complexes.[2] Its utility lies in the fact that the perchlorate ion can be easily displaced by stronger donor ligands, allowing for the systematic study of manganese(II)'s coordination preferences with various ligand systems.[3] The hydrated form, manganese(II) perchlorate hexahydrate, --INVALID-LINK--₂, is a common precursor in which the manganese ion exists as a discrete hexaaqua complex.[4]

The nature of the ligands, including N-donor ligands (such as pyridine (B92270), imidazole (B134444), and macrocycles), O-donor ligands (like pyridine N-oxides and carboxylates), and versatile Schiff bases, dictates the final structure, stability, and reactivity of the resulting manganese(II) complex.[5][6][7]

Synthesis of Manganese(II) Perchlorate Complexes

The synthesis of manganese(II) perchlorate complexes generally involves the reaction of manganese(II) perchlorate hexahydrate with the desired ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with different ligand-to-metal ratios and coordination environments.

General Synthetic Workflow

The synthesis and characterization of manganese(II) perchlorate complexes typically follow a standardized workflow, as illustrated in the diagram below.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative manganese(II) perchlorate complexes.

Protocol 1: Synthesis of a Hexaimidazolemanganese(II) Perchlorate Complex

This protocol is adapted from the synthesis of --INVALID-LINK--₂ where imH is imidazole.[3]

-

Reagents:

-

Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

-

Imidazole (C₃H₄N₂)

-

Methanol (B129727) (CH₃OH)

-

Water (H₂O)

-

-

Procedure:

-

Dissolve manganese(II) perchlorate hexahydrate (1 mmol) in a minimal amount of a 3:1 methanol-water solvent mixture.

-

In a separate flask, dissolve imidazole (6 mmol) in the same solvent mixture.

-

Slowly add the imidazole solution to the manganese(II) perchlorate solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 2-3 hours.

-

Slowly evaporate the solvent at room temperature to obtain single crystals of the complex.

-

Filter the crystals, wash with a small amount of cold methanol, and dry in a desiccator.

-

Protocol 2: Synthesis of a Manganese(II) Schiff Base Complex

This protocol provides a general method for the synthesis of manganese(II) complexes with bidentate Schiff base ligands.[4]

-

Reagents:

-

Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)

-

Bidentate Schiff base ligand (e.g., derived from the condensation of an aldehyde/ketone with a primary amine)

-

Methanol (CH₃OH) or Ethanol (B145695) (C₂H₅OH)

-

-

Procedure:

-

Dissolve the Schiff base ligand (2 mmol) in hot methanol or ethanol (20-30 mL).

-

In a separate flask, dissolve manganese(II) perchlorate hexahydrate (1 mmol) in the same solvent (10-15 mL).

-

Add the manganese(II) perchlorate solution dropwise to the hot, stirring solution of the Schiff base ligand.

-

Reflux the resulting mixture for 2-4 hours, during which a precipitate may form.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by filtration, wash with the solvent used for the reaction, and then with diethyl ether.

-

Dry the complex in vacuo.

-

Structural Analysis of Manganese(II) Perchlorate Complexes

The coordination geometry of manganese(II) in these complexes is highly dependent on the nature and steric bulk of the coordinated ligands. Common geometries include octahedral, tetrahedral, and, less frequently, seven- or eight-coordinate structures.[1][8] Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles.

The diagram below illustrates the logical progression from starting materials to the final characterized complex, highlighting the key analytical techniques.

Tabulated Crystallographic Data

The following table summarizes key structural parameters for a selection of manganese(II) perchlorate complexes.

| Complex | Ligand(s) | Coordination Number | Geometry | Mn-N Bond Lengths (Å) | Mn-O Bond Lengths (Å) | Reference(s) |

| --INVALID-LINK--₂ | Imidazole | 6 | Octahedral | 2.227(3) - 2.298(3) | - | [3] |

| --INVALID-LINK--₂ | 2,2'-Bipyridine-1,1'-dioxide | 6 | Octahedral | - | 2.108(2) - 2.175(2) | [9] |

| --INVALID-LINK--₂ | Oxime-based ligand | 6 | Distorted Octahedral | 2.214(2) - 2.301(2) | - | [10] |

| [Mn(tpa)(η¹-NO₃)(η²-NO₃)] | Tris(2-pyridylmethyl)amine | 7 | Pentagonal Bipyramidal | 2.256(4) - 2.369(4) | 2.235(4) - 2.388(4) | [8] |

| --INVALID-LINK--₂ | Tris(2-methylpyridyl)amine | 8 | Bicapped Trigonal Antiprism | 2.290(6) - 2.503(6) | - | [8] |

Spectroscopic Properties

Infrared (IR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for characterizing manganese(II) perchlorate complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the coordination of the ligand to the manganese(II) ion. Key observations include:

-

Perchlorate Anion: A strong, broad band around 1100 cm⁻¹ is characteristic of the uncoordinated, tetrahedral perchlorate ion. If the perchlorate coordinates to the metal center, this band splits due to a reduction in symmetry.

-

Ligand Vibrations: Shifts in the vibrational frequencies of the ligand's functional groups upon coordination provide evidence of bonding. For example, the ν(C=N) stretching frequency in Schiff bases and N-heterocycles typically shifts to lower wavenumbers upon coordination to the manganese(II) ion.[11]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is particularly informative for high-spin d⁵ Mn(II) complexes.

-

g-Value: The spectra are typically centered around a g-value close to 2.0.[12]

-

Hyperfine Splitting: The interaction of the unpaired electrons with the ⁵⁵Mn nucleus (I = 5/2) results in a characteristic six-line hyperfine pattern in the EPR spectrum.

-

Zero-Field Splitting (ZFS): In complexes with lower symmetry, the degeneracy of the spin states is lifted even in the absence of a magnetic field, leading to more complex EPR spectra. The magnitude of the ZFS parameters (D and E) provides information about the distortion of the coordination environment.[13]

Tabulated Spectroscopic Data

| Complex | Key IR Bands (cm⁻¹) (Assignment) | EPR g-value | EPR Hyperfine Coupling (A) | Reference(s) |

| --INVALID-LINK--₂ | ~1090 (ν₃, ClO₄⁻), ~622 (ν₄, ClO₄⁻) | ~2.0 | - | [3] |

| Mn(II) complex with orthohydroxypropiophenoneisonicotinoylhydrazone | ν(C=O) and ν(C=N) shift to lower frequency | ~2.015 | - | |

| Mn(II) complex with a macrocyclic ligand | ν(N-H) shifts from 3322 to ~3250 | - | - | |

| --INVALID-LINK-- | - | ~2.0 | 91 G | [14] |

| Mn(II) complex with a Schiff base ligand | ν(C=N) shifts from 1695 to lower frequency | 2.0054 - 2.0099 | - | [11][15] |

Conclusion

Manganese(II) perchlorate serves as a versatile and valuable precursor for the synthesis of a diverse range of coordination complexes. The weak coordinating nature of the perchlorate anion allows for the facile incorporation of a wide variety of N- and O-donor ligands, leading to complexes with different coordination numbers, geometries, and physicochemical properties. The structural and electronic properties of these complexes can be thoroughly investigated using a combination of single-crystal X-ray diffraction, IR spectroscopy, and EPR spectroscopy. This in-depth understanding is crucial for the rational design of new manganese-based materials, catalysts, and potential therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. FTIR study of manganese dimers with carboxylate donors as model complexes for the water oxidation complex in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manganese(II) perchlorate - Wikipedia [en.wikipedia.org]

- 5. ungur.org [ungur.org]

- 6. saudijournals.com [saudijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Manganese(II) perchlorate hexahydrate | Cl2H12MnO14 | CID 203855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Multifrequency Pulsed EPR Studies of Biologically Relevant Manganese(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EPR characterization of Mn(ii) complexes for distance determination with pulsed dipolar spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Manganese(II) perchlorate hydrate | Cl2H2MnO9 | CID 53470804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Bond length of perchlorate at different temperatures: X‐ray and neutron comparison [escholarship.org]

Methodological & Application

Manganese Perchlorate Hexahydrate: A Highly Efficient Catalyst for the Hantzsch Synthesis of Polyhydroquinolines

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.